molecular formula C9H10N4O B14862923 (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

(5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

Cat. No.: B14862923
M. Wt: 190.20 g/mol
InChI Key: ZUJNCUWLQDIPBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine
  • (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine

Uniqueness

(5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with a pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethanamine

InChI

InChI=1S/C9H10N4O/c1-6-12-9(13-14-6)8(10)7-2-4-11-5-3-7/h2-5,8H,10H2,1H3

InChI Key

ZUJNCUWLQDIPBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=NC=C2)N

Origin of Product

United States

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